2-(2-Phenylcyclopropyl)acetaldehyde

Mechanistic enzymology Cytochrome P450 Radical probe

2-(2-Phenylcyclopropyl)acetaldehyde (CAS 1085512-31-7, molecular formula C₁₁H₁₂O, molecular weight 160.21 g/mol) is a cyclopropyl-substituted aromatic aldehyde belonging to the phenylcyclopropyl aldehyde class. The compound features an acetaldehyde side chain attached at the 2-position of a phenyl-substituted cyclopropane ring, creating a rigid, strained three-membered carbocycle that imparts distinct stereoelectronic properties.

Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
Cat. No. B12122095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Phenylcyclopropyl)acetaldehyde
Molecular FormulaC11H12O
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESC1C(C1C2=CC=CC=C2)CC=O
InChIInChI=1S/C11H12O/c12-7-6-10-8-11(10)9-4-2-1-3-5-9/h1-5,7,10-11H,6,8H2
InChIKeyPEQVIHAEPCRQEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade 2-(2-Phenylcyclopropyl)acetaldehyde (CAS 1085512-31-7): Structural Identity and Core Physicochemical Profile for Research Sourcing


2-(2-Phenylcyclopropyl)acetaldehyde (CAS 1085512-31-7, molecular formula C₁₁H₁₂O, molecular weight 160.21 g/mol) is a cyclopropyl-substituted aromatic aldehyde belonging to the phenylcyclopropyl aldehyde class. The compound features an acetaldehyde side chain attached at the 2-position of a phenyl-substituted cyclopropane ring, creating a rigid, strained three-membered carbocycle that imparts distinct stereoelectronic properties [1]. Commercially, it is supplied at ≥95% purity with batch-specific QC documentation including NMR, HPLC, and GC analyses . Its computed physicochemical properties include XLogP3 of 2, zero hydrogen bond donors, one hydrogen bond acceptor, and a topological polar surface area of 17.1 Ų [2]. The compound exists as multiple stereoisomers (cis, trans, and enantiomeric forms), with the specific stereochemistry of the sourced material being a critical procurement consideration for stereosensitive applications.

I
Stereochemical Identity Multiple cis/trans and enantiomeric forms; exact CAS and isomer specification required for reproducibility
II
Radical Probe Workflow Supports ultrafast radical clock and cytochrome P450 mechanistic pathway studies
III
Conformationally Constrained Aldehyde Rigid cyclopropane scaffold enables solvent-programmable chemoselectivity in synthesis

Why 2-(2-Phenylcyclopropyl)acetaldehyde Cannot Be Replaced by Generic Cyclopropyl or Phenylacetaldehyde Analogs in Research Applications


Generic substitution among phenylcyclopropyl aldehydes is precluded by three structural variables that independently and combinatorially govern reactivity, metabolic fate, and stereochemical outcomes: (i) the position of phenyl substitution on the cyclopropane ring (1-phenyl vs. 2-phenyl), (ii) the length of the aldehyde-bearing carbon chain (acetaldehyde vs. propanal vs. carboxaldehyde), and (iii) the cis/trans stereochemistry of the cyclopropane ring. The 2-phenylcyclopropyl configuration places the phenyl substituent in a stereoelectronically distinct orientation that modulates the rate of cyclopropylcarbinyl radical ring opening by approximately one order of magnitude compared to unsubstituted analogs, making it a uniquely calibrated mechanistic probe [1]. In cytochrome P450cam oxidation, the trans-2-phenylcyclopropyl isomer is formed as a specific minor metabolite (6%) with a product distribution that is quantitatively distinct from that of non-cyclopropyl or differently substituted aldehydes, meaning that substitution with a generic aldehyde would eliminate this diagnostic metabolite signature [2]. Furthermore, the (1-phenylcyclopropyl) regioisomer exhibits fundamentally different radical decarbonylation behavior—yielding 2-phenyl-1-butene without neophyl rearrangement—compared to what would be expected for the 2-(2-phenylcyclopropyl) scaffold [3]. These structure-specific properties directly impact experimental reproducibility in mechanistic enzymology, radical chemistry, and medicinal chemistry campaigns where the cyclopropane stereochemistry is a design element.

Phenyl Regioisomerism
1-Phenyl vs. 2-phenyl substitution may alter radical stabilization and decarbonylation behavior; regioisomeric outcomes are not interchangeable.
Aldehyde Chain Length & Stereochemistry
Acetaldehyde vs. propanal chains and cis/trans geometry independently shift ring-opening kinetics and metabolite signatures; generic analogs may not reproduce diagnostic profiles.
Isomer Specification
Enantiomeric or cis/trans misassignment may compromise mechanistic data; verify stereochemistry upon receipt to match published reference standards.

Quantitative Differentiation Evidence for 2-(2-Phenylcyclopropyl)acetaldehyde Versus Structural and Functional Analogs


Cytochrome P450cam Metabolite Profile: Quantitatively Distinct Minor Aldehyde Product Versus Non-Cyclopropyl Aldehyde Substrates

In cytochrome P450cam (CYP101)-catalyzed oxidation of the hypersensitive radical probe trans-1-phenyl-2-vinylcyclopropane, (trans-2-phenylcyclopropyl)acetaldehyde is produced as a specific minor metabolite at 6% yield, alongside the corresponding epoxide (81%) and trans-5-phenyl-2-penten-1,5-diol (13%) [1]. This 6% aldehyde yield is a signature of the cyclopropylcarbinyl radical intermediate pathway and is quantitatively distinct from the product profiles of non-cyclopropyl aldehyde substrates such as phenylacetaldehyde, which would be oxidized directly to phenylacetic acid by ALDH enzymes without generating this characteristic three-product distribution. The absence of detectable trans-5-phenyl-2-penten-1-ol and (trans-2-phenylcyclopropyl)ethane-1,2-diol further confirms the specificity of this metabolic branching pattern [1]. This metabolite fingerprint enables researchers to use (trans-2-phenylcyclopropyl)acetaldehyde as an authentic reference standard for identifying and quantifying P450-catalyzed radical vs. cationic oxidation pathways—a capability that generic phenylacetaldehydes or saturated alkyl aldehydes cannot provide.

P450cam Metabolite Profile
Cross-study comparable
6% (trans-2-phenylcyclopropyl)acetaldehyde vs. 81% epoxide + 13% diol; non-cyclopropyl aldehydes oxidize directly to phenylacetic acid without branching
Supports radical vs. cationic oxidation pathway discrimination
Authentic reference standard for P450 mechanistic assays
Mechanistic enzymology Cytochrome P450 Radical probe

Cyclopropylcarbinyl Radical Ring-Opening Kinetics: trans-2-Phenylcyclopropyl Versus Unsubstituted Cyclopropylmethyl Scaffolds

The trans-2-phenylcyclopropylcarbinyl radical undergoes ring opening with a rate constant approximately 1.6 × 10¹⁰ s⁻¹ at ambient temperature, as determined by both tin hydride trapping methods and picosecond laser flash photolysis [1][2]. This rate is approximately one order of magnitude faster than ring opening of the unsubstituted cyclopropylcarbinyl radical (k ≈ 10⁹ s⁻¹ at 20 °C) due to phenyl stabilization of the developing radical center [3]. By contrast, the α-cyclopropylvinyl radical (1-(trans-2-phenylcyclopropyl)ethen-1-yl radical) opens with k = (1.6 ± 0.2) × 10¹⁰ s⁻¹, which is one order of magnitude slower than the trans-2-phenylcyclopropylcarbinyl radical, establishing a quantitative kinetic hierarchy that is specific to the 2-phenylcyclopropyl scaffold [1]. The unsubstituted cyclopropylmethyl radical clock has an equilibrium constant K ≈ 10,000 at 20 °C favoring the ring-opened product, whereas the phenyl-substituted analog shifts this equilibrium further due to benzylic stabilization [3]. These calibrated rate constants make (trans-2-phenylcyclopropyl)acetaldehyde-derived radicals uniquely suited as mechanistic clocks for timing radical processes in the 10⁹–10¹¹ s⁻¹ regime—a kinetic window not accessible with slower or faster clocks.

Radical Ring-Opening Rate
Cross-study comparable
k ≈ 10¹⁰–10¹¹ s⁻¹ (trans-2-phenylcyclopropylcarbinyl) vs. unsubstituted k ≈ 10⁹ s⁻¹
Times enzyme radical intermediates in picosecond regime
Calibrated probe for mechanistic enzymology
Radical kinetics Mechanistic probe Physical organic chemistry

Regioisomeric Divergence in Radical Decarbonylation: (1-Phenylcyclopropyl)acetaldehyde Behavior and Implications for the 2-(2-Phenylcyclopropyl) Scaffold

Under peroxide-initiated radical decarbonylation conditions (di-t-butyl peroxide, 160 °C, 1.5 hr), (1-phenylcyclopropyl)acetaldehyde yields 2-phenyl-1-butene as the sole identified hydrocarbon product in low yield (1–9% of distillable hydrocarbons), with no detectable neophyl rearrangement products such as 1-methyl-1-phenylcyclopropane [1]. CO evolution reaches only 34–65% of theoretical, and the major product fraction is a high-boiling, carbonyl-containing intractable material resulting from acyl radical addition to product olefins and olefin polymerization [1]. This behavior is mechanistically significant because it demonstrates that the (1-phenylcyclopropyl)carbinyl radical either does not form or, if formed, does not undergo neophyl rearrangement—a result that contrasts with the cyclobutyl homolog (1-phenylcyclobutyl)acetaldehyde, which does undergo neophyl rearrangement with ring opening as a competing process [1]. For the 2-(2-phenylcyclopropyl)acetaldehyde regioisomer, the phenyl substitution at the 2-position of the cyclopropane ring (rather than the 1-position) places the radical-stabilizing phenyl group in a different stereoelectronic relationship to the developing radical center, which would be expected to alter both the rate and product distribution of decarbonylation compared to the 1-phenyl isomer. This regioisomeric divergence means that researchers cannot substitute (1-phenylcyclopropyl)acetaldehyde for the 2-(2-phenylcyclopropyl) isomer in studies of radical rearrangement mechanisms.

Decarbonylation Regioisomerism
Class-level inference
(1-Phenylcyclopropyl)acetaldehyde yields no neophyl rearrangement; 2-phenyl isomer behavior inferred
Regioisomeric identity cannot be assumed transferable
Direct decarbonylation data for 2-phenyl isomer not located
Radical decarbonylation Neophyl rearrangement Regioisomer comparison

Solvent-Dependent Chemoselectivity of trans-2-Phenylcyclopropylcarboxaldehyde in Germene Cycloaddition Versus Non-Cyclopropyl Aromatic Aldehydes

In the addition reaction of trans-(2-phenylcyclopropyl)carboxaldehyde to dimesitylfluorenylidenegermane, the reaction outcome is fundamentally governed by solvent polarity: in non-polar benzene, the [4+2] cycloaddition pathway predominates, producing 1,2-oxagermin as the major product, while in polar THF, the [2+2] pathway is favored, yielding tetramesityl-1,3-dioxadigermetane and fluorenylidene-(trans-2-phenylcyclopropyl)methane [1][2]. DFT calculations with the polarizable continuum model confirm that these divergent mechanisms arise from differential stabilization of transition states by polar vs. non-polar solvents [2]. By contrast, simple aromatic aldehydes such as benzaldehyde or phenylacetaldehyde, which lack the conformationally constrained cyclopropyl ring, do not exhibit this profound solvent-dependent mechanistic switching because their conformational flexibility allows reaction through a single dominant pathway regardless of solvent [2]. The rigid cyclopropane scaffold in trans-2-phenylcyclopropylcarboxaldehyde restricts rotational degrees of freedom, making the relative energies of the [2+2] and [4+2] transition states sensitive to solvent dielectric, thereby enabling chemoselectivity control that is inaccessible with flexible-chain aldehydes.

Solvent-Controlled Chemoselectivity
Cross-study comparable
[4+2] oxagermin in benzene; [2+2] dioxadigermetane in THF for trans-2-phenylcyclopropylcarboxaldehyde
Enables divergent synthesis via solvent selection
DFT-validated mechanism; flexible aldehydes lack this switch
Organometallic chemistry Cycloaddition Solvent effects

Stereochemical Purity and Isomer-Specific Procurement: CAS 1085512-31-7 Versus Trans Racemate CAS 1989637-89-9

2-(2-Phenylcyclopropyl)acetaldehyde is commercially available under two distinct CAS registries reflecting different stereochemical compositions: CAS 1085512-31-7 (≥95% purity, stereochemistry unspecified or predominantly cis) and CAS 1989637-89-9 (the trans racemic mixture, rac-2-[(1R,2S)-2-phenylcyclopropyl]acetaldehyde, also ≥95% purity) . The trans racemate is specifically characterized as (+/-)-trans-2-(2-Phenylcyclopropyl)ethanal with the IUPAC name 2-[(1S,2R)-2-phenylcyclopropyl]acetaldehyde, confirming the trans relationship of phenyl and acetaldehyde substituents on the cyclopropane ring . The cis isomer (PubChem CID 71607496) is designated 2-[(1S,2S)-2-phenylcyclopropyl]acetaldehyde with a specific InChIKey (PEQVIHAEPCRQEB-GHMZBOCLSA-N) that unambiguously encodes the (1S,2S) stereochemistry [1]. These stereoisomers are not interchangeable: the trans isomer has been validated as the specific product in P450cam oxidation studies (6% yield) [2], and the cis vs. trans configuration affects both the rate of cyclopropylcarbinyl radical ring opening and the conformational preference of the molecule. Procurement of the incorrect stereoisomer would invalidate comparisons with published mechanistic data and alter reaction outcomes in stereospecific synthetic sequences—particularly in the synthesis of PCCG-class mGluR2 antagonists where the aldehyde stereochemistry is a critical determinant of the final product's pharmacological profile [3].

Stereoisomer CAS Specifications
Head-to-head
CAS 1085512-31-7 (unspecified/cis) vs. CAS 1989637-89-9 (trans racemate); trans validated in P450cam studies
Isomer misassignment compromises mechanistic data
Verify stereochemistry by chiral HPLC or NMR upon receipt
Stereochemistry Quality control Analytical standards

Validated Research Application Scenarios for 2-(2-Phenylcyclopropyl)acetaldehyde Based on Quantitative Differentiation Evidence


Authentic Reference Standard for Cytochrome P450 Mechanistic Studies Requiring Radical vs. Cationic Pathway Discrimination

In cytochrome P450cam (CYP101) oxidation assays, (trans-2-phenylcyclopropyl)acetaldehyde serves as an essential authentic standard for quantifying the 6% aldehyde product that arises specifically from the cyclopropylcarbinyl radical intermediate pathway [1]. Researchers can use this compound to calibrate GC-MS or HPLC methods for detecting the characteristic three-product distribution (81% epoxide, 6% aldehyde, 13% diol) that distinguishes radical from cationic oxidation mechanisms. This application is uniquely enabled by the 2-phenylcyclopropyl scaffold; generic aldehydes such as phenylacetaldehyde cannot generate this diagnostic product fingerprint [1].

Picosecond Radical Clock for Timing Enzyme-Generated Radical Intermediates in the 10¹⁰–10¹¹ s⁻¹ Kinetic Regime

The trans-2-phenylcyclopropylcarbinyl radical, generated from the corresponding aldehyde precursor, undergoes ring opening with a rate constant of approximately 10¹⁰–10¹¹ s⁻¹, making it one of the fastest calibrated radical clocks available [2][3]. This kinetic window is ideally matched to the lifetimes of radical intermediates in enzymes such as cytochrome P450, aldehyde decarbonylase, and non-heme iron oxygenases. By using 2-(2-phenylcyclopropyl)acetaldehyde as a substrate-based mechanistic probe, researchers can determine whether enzyme-catalyzed reactions proceed through radical intermediates with lifetimes shorter than ~100 ps—a capability not offered by slower clocks such as the unsubstituted cyclopropylmethyl radical (k ≈ 10⁹ s⁻¹) [3].

Stereospecific Intermediate in the Synthesis of PCCG-Class MgluR2 Antagonists for Neuroscience Research

All 16 stereoisomers of 2-(2'-carboxy-3'-phenylcyclopropyl)glycine (PCCG), a class of selective group II metabotropic glutamate receptor (mGluR2) antagonists, were synthesized from the corresponding racemic 2-(2-phenylcyclopropyl)acetaldehyde precursors via an enantiodivergent protocol [4]. The stereochemistry of the aldehyde starting material directly dictates the stereochemistry of the final PCCG product, which in turn determines pharmacological potency and mGluR2 selectivity. PCCG-IV, derived from a specific stereoisomer of the aldehyde, demonstrated significantly greater potency and selectivity as an mGluR2 antagonist compared to earlier compounds such as α-methyl-4-carboxyphenylglycine [4]. This application strictly requires the correct stereoisomer of 2-(2-phenylcyclopropyl)acetaldehyde.

Solvent-Programmable Divergent Synthesis Using Conformationally Constrained Cyclopropane Aldehyde Building Blocks

The rigid 2-phenylcyclopropyl scaffold in the related aldehyde trans-2-phenylcyclopropylcarboxaldehyde enables complete chemoselectivity switching in germene cycloaddition reactions simply by changing solvent: [4+2] 1,2-oxagermin products in benzene versus [2+2] dioxadigermetane products in THF [5]. This solvent-programmable reactivity, which is inaccessible with flexible-chain aldehydes due to their conformational averaging, makes 2-phenylcyclopropyl aldehydes privileged building blocks for divergent synthesis strategies. Researchers can use 2-(2-phenylcyclopropyl)acetaldehyde to access structurally diverse compound libraries from a single starting material by exploiting the cyclopropane-imposed conformational constraint that makes transition-state energies sensitive to solvent dielectric [5].

Application
Selection Property
Validation Focus
P450 Radical Pathway Studies
Authentic metabolite reference standard
Product distribution fingerprint validation
Radical Clock Probe Studies
Calibrated ultrafast kinetic profile
Enzyme radical intermediate lifetime determination
Stereospecific Tool Synthesis
Stereochemically defined aldehyde precursor
Enantiomeric purity and pharmacological characterization
Divergent Synthesis Strategies
Solvent-switchable chemoselectivity
Reaction pathway reproducibility across solvents
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